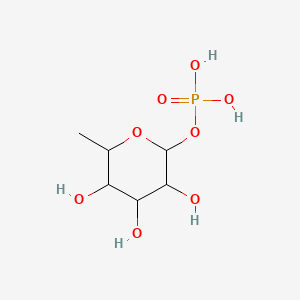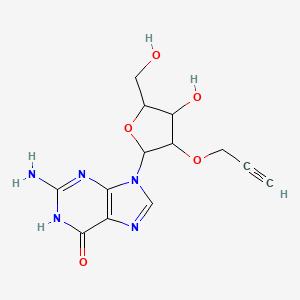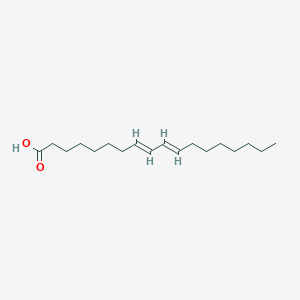
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- is an organic compound that belongs to the class of stilbenes. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure. This particular compound features a bromine atom attached to one of the phenyl rings and a dimethylamino group attached to the other phenyl ring. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- typically involves a multi-step process:
Bromination: The starting material, 4-phenylbenzaldehyde, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzaldehyde.
Wittig Reaction: The 4-bromobenzaldehyde is then subjected to a Wittig reaction with a phosphonium ylide to form the (E)-4-(2-(4-bromophenyl)ethenyl)benzaldehyde.
Reductive Amination: The final step involves reductive amination of the (E)-4-(2-(4-bromophenyl)ethenyl)benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Hydroxy, cyano, or alkoxy derivatives.
科学研究应用
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
(E)-4-(2-Phenylethenyl)benzenamine, N,N-dimethyl-: Lacks the bromine atom, resulting in different reactivity and biological activity.
(E)-4-(2-(4-Chlorophenyl)ethenyl)benzenamine, N,N-dimethyl-: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
(E)-4-(2-(4-Methylphenyl)ethenyl)benzenamine, N,N-dimethyl-: Features a methyl group instead of bromine, affecting its reactivity and interactions.
Uniqueness
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential for halogen bonding. This makes it a valuable compound in synthetic chemistry and drug development.
属性
| 2844-19-1 | |
分子式 |
C16H16BrN |
分子量 |
302.21 g/mol |
IUPAC 名称 |
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16BrN/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,1-2H3/b4-3+ |
InChI 键 |
OJAOHXMMLZIIOY-ONEGZZNKSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)


![4-[(t-Butoxycarbonyl)(aminomethyl)]phenol](/img/structure/B12321530.png)


